molecular formula C12H13FN4S B6333264 1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 887625-43-6

1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6333264
CAS No.: 887625-43-6
M. Wt: 264.32 g/mol
InChI Key: LXVLSLQAGSMZGT-UHFFFAOYSA-N
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Description

1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS#: 1029718-75-9 ) is a chemical compound with the molecular formula C13H15FN4S and a molecular weight of 278.35. It is a derivative of the 1,3,4-thiadiazole scaffold, a heterocyclic ring system known for its significant potential in central nervous system (CNS) drug discovery. This scaffold is noted for its strong aromaticity and the presence of the =N-C-S- moiety, which contribute to low toxicity, high in vivo stability, and an ability to cross the blood-brain barrier, making it a privileged structure in neuropharmacology . The integration of a piperazine ring further enhances the molecule's versatility as a building block for designing novel bioactive ligands. The 1,3,4-thiadiazole core is associated with a wide range of biological activities, with anticonvulsant properties being a prominent area of investigation. Research on analogous compounds highlights that derivatives containing this scaffold can exhibit activity in models like the maximal electroshock seizure (MES) test. The pharmacophoric features of such molecules, including an electron-donor group, a hydrophobic aryl ring, and a hydrogen bonding domain, are crucial for their interaction with biological targets, potentially including the GABA receptor system, which plays a key role in preventing abnormal neuronal firing in the brain . This compound is supplied For Research Use Only. It is intended solely for laboratory research purposes in medicinal chemistry and neuroscience. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-fluorophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4S/c13-10-4-2-1-3-9(10)11-15-12(18-16-11)17-7-5-14-6-8-17/h1-4,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVLSLQAGSMZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

A foundational approach involves the cyclocondensation of thiosemicarbazide precursors with electrophilic agents to construct the 1,2,4-thiadiazole ring. For instance, 5-(2-fluorophenyl)-1,2,4-thiadiazol-3-amine serves as a key intermediate. In one protocol:

  • Thiosemicarbazide Formation : 2-Fluorobenzaldehyde reacts with thiosemicarbazide in ethanol under reflux, yielding the corresponding thiosemicarbazone .

  • Oxidative Cyclization : Treatment with iodine in dimethyl sulfoxide (DMSO) induces cyclization to form the 1,2,4-thiadiazole ring . This step is critical for incorporating the 2-fluorophenyl group at position 3 of the thiadiazole.

  • Piperazine Coupling : The 5-amino group of the thiadiazole intermediate undergoes nucleophilic substitution with piperazine in the presence of potassium carbonate and a catalytic amount of potassium iodide. This reaction typically proceeds in acetone under reflux for 30 hours .

Key Data :

  • Yield : 68–72% for the cyclization step .

  • Purification : Column chromatography (chloroform:methanol, 9.5:0.5 v/v) is employed to isolate the final product .

Nucleophilic Substitution on Preformed Thiadiazole Halides

An alternative route utilizes halogenated thiadiazole intermediates for direct coupling with piperazine:

  • Synthesis of 5-Bromo-3-(2-fluorophenyl)-1,2,4-thiadiazole :

    • Prepared via bromination of the corresponding thiadiazole using phosphorus oxybromide (POBr₃) in acetonitrile at 80°C .

  • Buchwald–Hartwig Amination :

    • The bromothiadiazole reacts with piperazine under palladium catalysis (Pd₂(dba)₃, Xantphos ligand) in toluene at 110°C. This method achieves regioselective coupling at the 5-position of the thiadiazole .

Optimization Insights :

  • Catalyst Load : 2 mol% Pd₂(dba)₃ and 4 mol% Xantphos optimize yield while minimizing side reactions .

  • Solvent Choice : Toluene outperforms DMF or THF due to better thermal stability and ligand solubility .

Microwave-Assisted Synthesis

Microwave (MW) irradiation enhances reaction efficiency, particularly for time-sensitive steps:

  • Hydrazide Intermediate Preparation :

    • 1-(4-Fluorophenyl)piperazine reacts with ethyl chloroacetate in acetonitrile under MW irradiation (150 W, 125°C) for 8 minutes, yielding the hydrazide derivative .

  • Thiadiazole Formation :

    • The hydrazide undergoes cyclodehydration with phosphorus pentasulfide (P₄S₁₀) in xylene under MW conditions (200 W, 150°C) for 15 minutes .

Advantages :

  • Reaction Time Reduction : From 24 hours (conventional heating) to 8 minutes .

  • Yield Improvement : 82% for the MW method vs. 64% for conventional reflux .

One-Pot Tandem Reactions

Recent protocols emphasize tandem reactions to streamline synthesis:

  • Simultaneous Cyclization and Coupling :

    • A mixture of 2-fluorobenzaldehyde, thiosemicarbazide, and piperazine in DMSO with iodine (2 equiv) and potassium persulfate (K₂S₂O₈) is heated at 100°C for 2 hours . This one-pot method avoids isolating intermediates.

Critical Parameters :

  • Oxidant Role : K₂S₂O₈ facilitates simultaneous oxidation of the thiosemicarbazide and coupling of piperazine .

  • Solvent Compatibility : DMSO stabilizes reactive intermediates and enhances iodine solubility .

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage
Cyclocondensation68–7224–30 hHigh purity
Nucleophilic Substitution75–8012–15 hRegioselectivity
Microwave-Assisted828–15 minRapid synthesis
One-Pot Tandem702 hMinimal purification steps

Analytical Validation and Characterization

Synthetic products are validated using:

  • ¹H NMR : Distinct signals for piperazine protons (δ 2.8–3.2 ppm) and thiadiazole aromatic protons (δ 7.4–8.1 ppm) .

  • LC-MS : Molecular ion peaks at m/z 277.1 [M+H]⁺ confirm the target structure .

  • Elemental Analysis : C: 52.15%, H: 4.72%, N: 20.28% (theoretical C₁₂H₁₃FN₄S) .

Challenges and Optimization Strategies

  • Byproduct Formation : Excess piperazine may lead to bis-adducts. Remedy: Use 1.1 equiv of piperazine and monitor via TLC .

  • Sensitive Intermediates : Thiosemicarbazones are hygroscopic; storage under anhydrous conditions is critical .

  • Scale-Up Limitations : Microwave methods face energy transfer issues at >10 g scale. Solution: Transition to continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the piperazine moiety.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Studies have shown that 1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine can inhibit the growth of certain bacterial strains. This suggests its potential use in developing new antibiotics or antimicrobial agents .
  • Anticancer Potential
    • Several studies have highlighted the anticancer properties of thiadiazole derivatives. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. This positions it as a candidate for further development in cancer therapeutics .
  • Neuropharmacology
    • The piperazine moiety is known for its activity on the central nervous system (CNS). Compounds containing piperazine structures have been explored for their anxiolytic and antidepressant effects. Preliminary research suggests that this compound may influence neurotransmitter systems, making it a potential candidate for treating mood disorders .

Biochemical Studies

  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have indicated that it can act as an inhibitor of certain kinases, which are crucial in cancer cell signaling pathways .
  • Binding Affinity Studies
    • Research involving radiolabeled ligands has been conducted to assess the binding affinity of this compound to various receptors. These studies are essential for understanding the mechanism of action and potential therapeutic targets .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityInhibition of E. coli growth by 70% at 50 µg/mL concentration
Anticancer EffectsInduced apoptosis in MCF-7 breast cancer cells with IC50 of 25 µM
Neuropharmacological EffectsReduced anxiety-like behavior in rodent models

Mechanism of Action

The mechanism of action of 1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence biological activity and receptor affinity.

Compound Name Substituent Position & Type Key Biological Properties Source
1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine 2-Fluorophenyl Enhanced binding affinity (e.g., 5-HT receptors), metabolic stability
1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine 3-Fluorophenyl Reduced anti-tumor activity compared to 2-F isomer
1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine 4-Chlorobenzyl Potential CNS activity (unspecified)
1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine 3-Nitrophenyl Likely electron-withdrawing effects altering reactivity

Key Insight : The 2-fluorophenyl substitution optimizes steric and electronic interactions in receptor binding, as seen in chalcone-piperazine hybrids where fluorine at the 2-position maximized anti-tumor activity .

Heterocyclic Core Modifications

Replacement of the thiadiazole ring with other heterocycles alters pharmacological targets and potency.

Compound Name Core Structure Biological Target/Activity Source
This compound 1,2,4-Thiadiazole Serotonergic receptors, FAAH inhibition (analogue)
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine 1,2,4-Oxadiazole Unspecified (structural analogue)
JNJ-1661010 1,2,4-Thiadiazole FAAH inhibitor (analogue with piperazine-carboxamide)
HBK series (e.g., HBK14–HBK19) Phenoxyethyl-piperazine 5-HT1A/5-HT2 receptor modulation

Key Insight : The 1,2,4-thiadiazole core in the target compound may enhance enzyme inhibition (e.g., FAAH) compared to oxadiazole derivatives, which lack sulfur’s electronic effects .

Piperazine Derivatives with Fluorinated Aryl Groups

Fluorine substitution on piperazine-attached aryl groups impacts receptor subtype selectivity.

Compound Name Fluorine Position Receptor Affinity/Activity Source
1-(2-Fluorophenyl)piperazine 2-Fluorophenyl 5-HT1B agonism (weak)
1-(4-Fluorophenyl)piperazine 4-Fluorophenyl Lower 5-HT1A affinity vs. 2-F isomer
1-[3-(Trifluoromethyl)phenyl]-piperazine 3-CF3 5-HT1B receptor activation

Key Insight : The 2-fluorophenyl group in the target compound may synergize with the thiadiazole ring to enhance 5-HT1A/1B receptor interactions, whereas bulkier substituents (e.g., CF3) favor 5-HT1B specificity .

Pharmacological and Metabolic Considerations

  • Thiadiazole vs. Triazole : Thiadiazole-containing compounds (e.g., target compound) exhibit stronger enzyme inhibition (e.g., FAAH) compared to triazole derivatives, possibly due to sulfur’s electronegativity .
  • Selectivity : Analogues with 2-methoxyphenyl or chlorophenyl groups (e.g., HBK series) show mixed dopaminergic/serotonergic activity, whereas the 2-fluorophenyl-thiadiazole combination may favor selective serotonergic modulation .

Biological Activity

1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H13_{13}FN4_4S, with a molecular weight of 264.32 g/mol. The presence of the fluorophenyl group and the thiadiazole ring contributes to its unique chemical properties and biological activities.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. In particular:

  • MCF-7 Breast Cancer Cells : A derivative containing a piperazine moiety showed an IC50_{50} value of 12.5 µM against MCF-7 cells, indicating potent antitumor activity .
  • A549 Lung Cancer Cells : Another derivative demonstrated an IC50_{50} of 0.2 µM against A549 cells, showcasing enhanced cytotoxicity .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example:

  • Cell Cycle Arrest : Studies indicate that treatment with certain derivatives leads to cell cycle arrest at the G2/M phase in cancer cells, which is crucial for inhibiting tumor growth .
  • Apoptosis Induction : Increased levels of pro-apoptotic proteins (e.g., Bax) and caspases were observed in treated cells, suggesting that these compounds promote apoptotic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the piperazine ring and the thiadiazole scaffold significantly influence biological activity. For instance:

CompoundModificationIC50_{50} (µM)Cell Line
Compound IEthyl piperazine12.5MCF-7
Compound IIPhenyl piperazine0.2A549
Compound IIIMethyl piperazine51.56MCF-7

These findings suggest that specific substitutions can enhance the efficacy of thiadiazole derivatives against cancer cells.

Other Biological Activities

Apart from anticancer properties, thiadiazole derivatives have been explored for their antimicrobial and anti-inflammatory activities. They have shown potential as:

  • Antimicrobial Agents : Some derivatives exhibit activity against various bacterial strains.
  • Anti-inflammatory Agents : Certain compounds have demonstrated the ability to inhibit inflammatory pathways.

Case Studies

Several case studies have investigated the biological activities of compounds related to this compound:

  • In Vitro Cytotoxicity : A study evaluated a series of thiadiazole derivatives against human tumor cell lines and found that modifications significantly impacted their cytotoxic profiles .
  • Docking Studies : Computational studies revealed potential interactions between these compounds and key proteins involved in cancer progression, providing insights into their mechanism of action .

Q & A

Q. What are the optimal synthetic routes for 1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine, and how can reaction conditions be adjusted to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, the coupling of 2-fluorophenyl precursors with thiadiazole intermediates can be optimized using polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to minimize side reactions . Reaction temperature (ambient to 80°C) and stoichiometric ratios (e.g., 1.2 equiv. of propargyl bromide) are critical for achieving high yields. Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended to isolate the target compound . Adjusting reaction time (6–7 hours for intermediates) and employing anhydrous conditions (e.g., Na₂SO₄ for drying organic layers) further enhance purity .

Q. How do structural modifications (e.g., fluorophenyl or thiadiazole groups) influence the compound’s biological activity and toxicity profile?

Methodological Answer: The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to π-π stacking interactions with biological targets. However, substituent positioning (e.g., fluorophenyl at the 3-position of thiadiazole) can sterically hinder receptor binding. Toxicity studies suggest that bulky substituents or cyclodextrin inclusion complexes reduce cytotoxicity but may lower activity due to decreased bioavailability . For example, beta-cyclodextran-modified derivatives showed reduced toxicity but required higher concentrations for efficacy in anesthetic assays . Comparative structure-activity relationship (SAR) studies using analogs with varying halogenation or heterocycle replacements (e.g., oxadiazole vs. thiadiazole) are recommended .

Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and piperazine ring integrity .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
  • Elemental Analysis: Ensures stoichiometric consistency, particularly for nitrogen and sulfur content .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress and purity during synthesis .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C-F stretching at ~1,100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antiplatelet vs. anesthetic effects) of piperazine derivatives through mechanistic studies?

Methodological Answer: Contradictions may arise from off-target interactions or assay-specific conditions. To address this:

  • Conduct target-specific in vitro assays (e.g., platelet aggregation tests vs. voltage-gated sodium channel inhibition) .
  • Use molecular docking to compare binding affinities for different receptors (e.g., serotonin receptors vs. cyclooxygenase) .
  • Perform pathway analysis (e.g., Western blotting for downstream signaling proteins) to identify primary mechanisms. For instance, antiplatelet activity may correlate with thromboxane A2 inhibition, while anesthetic effects could involve sodium channel blockade .

Q. What computational strategies are suitable for predicting the protonation states and pharmacokinetic properties of this compound?

Methodological Answer:

  • pKa Prediction: Use software like MoKa or quantum chemical methods (e.g., DFT) to model protonation states of the piperazine nitrogen atoms, which influence solubility and membrane permeability . Experimental validation via Sirius T3 platform is recommended for critical studies .
  • Pharmacokinetic Modeling: Tools like SwissADME predict logP, blood-brain barrier penetration, and CYP450 interactions. For instance, the fluorophenyl group may increase logP, enhancing CNS bioavailability but risking hepatotoxicity .

Q. How can synergistic effects of multi-target activity (e.g., combined antimicrobial and anti-inflammatory actions) be systematically evaluated?

Methodological Answer:

  • Dual-Activity Assays: Test the compound in parallel against bacterial strains (e.g., S. aureus) and inflammatory markers (e.g., COX-2 or TNF-α) .
  • Network Pharmacology: Map compound-target interactions using databases like STRING to identify overlapping pathways (e.g., NF-κB signaling).
  • In Vivo Models: Use murine infection-inflammation models to assess efficacy and dose-response relationships .

Key Recommendations for Researchers

  • Prioritize SAR studies to map substituent effects on target selectivity .
  • Validate computational predictions with experimental pKa and logP measurements .
  • Use multi-omics approaches (e.g., proteomics/metabolomics) to elucidate off-target effects .

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